4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride
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Overview
Description
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a dioxothiolane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the dioxothiolane ring: This can be achieved through the reaction of a suitable thiol with a dicarbonyl compound under acidic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the dioxothiolane intermediate with formaldehyde and ammonia or an amine under reductive amination conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, modulating their activity. The dioxothiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid: Without the hydrochloride group, this compound has similar properties but may differ in solubility and stability.
5,5-Dimethyl-1,1-dioxothiolane-2-carboxylic acid: Lacks the aminomethyl group, which may reduce its biological activity.
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane: Lacks the carboxylic acid group, which may affect its reactivity and applications.
Uniqueness
4-(Aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-5,5-dimethyl-1,1-dioxothiolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-8(2)5(4-9)3-6(7(10)11)14(8,12)13;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXMRGGOLUKNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(S1(=O)=O)C(=O)O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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